4-Aminomethyl-5-methyl-furan-2-carboxylic acid ethyl ester hydrochloride
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Overview
Description
4-Aminomethyl-5-methyl-furan-2-carboxylic acid ethyl ester hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furan ring, a carboxylic acid ester group, and an amine group, making it a versatile molecule for different chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with furan-2-carboxylic acid ethyl ester as the starting material.
Amination Reaction: The furan ring is then subjected to an amination reaction to introduce the amine group. This can be achieved using reagents such as ammonia or an amine source under specific conditions.
Methylation Reaction:
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. The process would be carried out in reactors designed to handle the specific reagents and conditions required for each step of the synthesis.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized products.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The carboxylic acid ester group can participate in substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles like alcohols, amines, and halides can be used in substitution reactions, often with the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various furan derivatives, including furanones and furan acids.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Ester derivatives, amides, and other substituted furan compounds.
Scientific Research Applications
Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a building block for bioactive compounds with potential biological activities. Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory, antioxidant, or antimicrobial effects. Industry: It can be utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism by which 4-Aminomethyl-5-methyl-furan-2-carboxylic acid ethyl ester hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Furan-2-carboxylic acid ethyl ester: Lacks the amine group.
4-Aminomethyl-furan-2-carboxylic acid ethyl ester: Lacks the methyl group at the 5-position.
5-Methyl-furan-2-carboxylic acid ethyl ester: Lacks the amine group.
Uniqueness: The presence of both the amine group and the methyl group in 4-Aminomethyl-5-methyl-furan-2-carboxylic acid ethyl ester hydrochloride makes it unique compared to its similar compounds
Properties
IUPAC Name |
ethyl 4-(aminomethyl)-5-methylfuran-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-3-12-9(11)8-4-7(5-10)6(2)13-8;/h4H,3,5,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTHIKBKKVVFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(O1)C)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435342-15-7 |
Source
|
Record name | 2-Furancarboxylic acid, 4-(aminomethyl)-5-methyl-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=435342-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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